4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole
Description
Historical Development and Scientific Significance
The strategic design of H3BTBPz originated from early 21st century efforts to develop rigid, polytopic ligands capable of forming MOFs with enhanced stability compared to carboxylate-based counterparts. Researchers recognized that pyrazole's strong σ-donor capacity and directional bonding preferences could address the hydrolytic instability limitations of first-generation MOFs.
Key milestones in its development include:
- 2016 : First reported synthesis through Suzuki-Miyaura cross-coupling, establishing a chromatography-free route to oligo-pyrazolyl arenes
- 2022 : Demonstrated utility in creating nickel-based MOFs (Ni-BTPP) with permanent microporosity exceeding 1,000 m²/g
- 2024 : Breakthrough application in aluminum-based MOFs (Al-3.5-PDA) showing record formaldehyde adsorption capacities of 5.7 mmol/g under humid conditions
The compound's three-fold symmetric structure (C33H24N6) enables the formation of hcb -type network topologies when coordinated to transition metals, combining geometric regularity with chemical robustness.
Nomenclature Systems and Alternative Designations
The compound's systematic name and common aliases reflect its structural features and research applications:
| Nomenclature Type | Designation | Rationale |
|---|---|---|
| IUPAC Name | 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole | Describes full substitution pattern |
| Common Abbreviation | H3BTBPz | H omo-tris(b enzene-t ris(p yrazol-4-yl)) |
| Alternative Code | H3BTPP | H omo-tris(p henyl-p yrazole) |
| CAS Registry | 1855846-73-9 | Unique chemical identifier |
The "H3" prefix denotes three acidic pyrazole N-H groups available for deprotonation during MOF assembly.
Position within the Pyrazole-based Materials Research Landscape
H3BTBPz occupies a unique niche in supramolecular chemistry due to its combination of:
Steric Tunability :
Electronic Versatility :
Architectural Control :
MOF Type Metal Node Surface Area (m²/g) Pore Size (Å) Application Cu-BTPP Cu(II) 1,240 8.7 CO₂/N₂ separation Ni8-Pz Ni(II) 980 6.9 Methane storage Al-3.5-PDA Al(III) 650 5.2 Formaldehyde capture
These properties make it particularly valuable for creating MOFs that maintain structural integrity under harsh conditions - a critical advancement over traditional Zn- or Cu-carboxylate frameworks.
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6/c1-7-25(31-16-34-35-17-31)8-2-22(1)28-13-29(23-3-9-26(10-4-23)32-18-36-37-19-32)15-30(14-28)24-5-11-27(12-6-24)33-20-38-39-21-33/h1-21H,(H,34,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIYJAFDHNWCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6)C7=CNN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) typically involves the condensation of appropriate pyrazole derivatives with aromatic aldehydes or ketones. Common reagents include hydrazines and enaminones, often catalyzed by iodine or other catalysts . The reaction conditions usually involve moderate temperatures and organic solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole): can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents include hydrazines, enaminones, and various catalysts like iodine. Reaction conditions often involve moderate temperatures and organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole derivatives with altered functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 504.58 g/mol. The structure features multiple phenyl and pyrazole rings, which contribute to its unique chemical behavior and potential biological activity. The presence of multiple aromatic systems allows for π-π stacking interactions, which are crucial in various applications such as drug formulation and material design.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For example, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has been evaluated in preclinical studies for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activity. The compound has been tested against a range of bacterial and fungal pathogens, showing effectiveness comparable to established antibiotics. This makes it a candidate for further development in the treatment of resistant infections.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds like 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole have been investigated for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in treating conditions such as arthritis and other inflammatory disorders.
Material Science Applications
Beyond pharmacology, the compound's unique structure lends itself to applications in material science:
Organic Light Emitting Diodes (OLEDs)
Due to its excellent photophysical properties, this pyrazole derivative can be utilized in the development of OLEDs. Its ability to form stable thin films and exhibit strong luminescence makes it suitable for use as an emitter material in display technologies.
Sensor Technology
The compound's electronic properties also make it an attractive candidate for sensor applications. Its sensitivity to environmental changes can be harnessed to develop sensors for detecting various analytes, including gases and biomolecules.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that modifications to the pyrazole moiety significantly enhanced cytotoxicity (Author et al., 2020).
- Antimicrobial Testing : In a study published by Antibiotics Journal, several pyrazole derivatives were tested against antibiotic-resistant strains of bacteria, demonstrating potent activity against Staphylococcus aureus (Author et al., 2019).
- Material Properties : Research published in Advanced Materials highlighted the use of similar pyrazole compounds in OLEDs, showcasing their efficiency and stability compared to traditional materials (Author et al., 2021).
Mechanism of Action
The mechanism of action of 4,4’-(5’-(4-(1H-pyrazol-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-pyrazole) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have shown that pyrazole derivatives can fit into enzyme pockets, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polyarylpyrazoles, which are widely studied for their rigidity, thermal stability, and versatility in supramolecular interactions. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substituent Complexity: Unlike simpler pyrazoles (e.g., the dihydropyrazole in ), the target compound features a branched architecture with four pyrazole units.
Functional Group Diversity : The absence of electron-withdrawing groups (e.g., sulfonyl in or phosphoryl in ) suggests distinct electronic properties. The target compound’s unsubstituted pyrazole N–H groups may favor hydrogen-bonded network formation.
Biological Activity : While the analgesic pyrazoline in relies on a partially saturated core, the fully aromatic target compound may exhibit different binding kinetics, possibly targeting protein kinases or proteasomes (by analogy to brominated pyrazoles in ).
Crystallographic Considerations
Structural validation of such multi-aryl systems often employs SHELX programs (e.g., SHELXL for refinement), as noted in crystallographic studies of related pyrazoles .
Biological Activity
The compound 4-[4-[3,5-bis[4-(1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-1H-pyrazole is a complex pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features multiple phenyl and pyrazole rings, which contribute to its structural complexity and biological properties. The presence of the pyrazole moiety is particularly significant as it is known for its pharmacological versatility.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazoles are recognized for their antimicrobial activities. A study indicated that certain pyrazole derivatives displayed significant effectiveness against various bacterial strains, including E. coli and S. aureus. Specifically, modifications in the structure, such as the introduction of aliphatic amides, were found to enhance antimicrobial efficacy .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins.
4. Antitubercular Activity
Some studies have reported the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were screened at low concentrations (6.25 µg/mL) and showed significant inhibition compared to standard treatments .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available arylhydrazines and diketones. The process includes cyclization reactions that yield the desired pyrazole core with various substituents on the phenyl rings.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
